5-bromo-1H-indazole-1-carbonylchloride
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Overview
Description
5-Bromo-1H-indazole-1-carbonylchloride is a chemical compound with the molecular formula C8H4BrClN2O It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromoindazole with phosgene (COCl2) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 5-bromo-1H-indazole-1-carbonylchloride may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indazole-1-carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Coupling Reactions: Catalysts such as palladium or copper are often used.
Major Products Formed
Substitution Reactions: Products include 5-substituted indazole derivatives.
Hydrolysis: The major product is 5-bromo-1H-indazole-1-carboxylic acid.
Coupling Reactions: Products vary depending on the coupling partner but can include biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-1H-indazole-1-carbonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-bromo-1H-indazole-1-carbonylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine and carbonyl chloride groups can interact with biological targets, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindazole: Lacks the carbonyl chloride group but shares the brominated indazole core.
1H-Indazole-1-carbonylchloride: Lacks the bromine atom but has the carbonyl chloride group.
Uniqueness
5-Bromo-1H-indazole-1-carbonylchloride is unique due to the presence of both the bromine atom and the carbonyl chloride group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Biological Activity
5-Bromo-1H-indazole-1-carbonylchloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H4BrClN2O
- SMILES : C1=CC2=C(C=C1Br)C=NN2C(=O)Cl
- InChI : InChI=1S/C8H4BrClN2O/c9-6-1-2-7-5(3-6)4-11-12(7)8(10)13/h1-4H
The compound features a bromine atom and a carbonyl chloride group, which contribute to its reactivity and biological interactions.
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Properties : Indazole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. Studies indicate that they can act as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways .
- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects. Research suggests that indazole derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation.
The mechanism of action for this compound primarily involves its reactivity as an electrophile due to the carbonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles, including enzymes and receptors involved in various biological pathways. The specific interactions depend on the target molecule but may involve inhibition of enzyme activity or modulation of receptor signaling pathways.
Synthesis and Derivatives
This compound serves as a versatile building block in the synthesis of various indazole derivatives. These derivatives can be tailored for specific biological activities through modifications to their structure. For instance, coupling reactions such as Suzuki-Miyaura coupling can be employed to create more complex biaryl compounds that may enhance therapeutic efficacy .
Case Study 1: Inhibition of VEGFR-2 Tyrosine Kinase
A study synthesized a series of 5-bromoindole derivatives and evaluated their inhibitory effects on VEGFR-2, a critical target in cancer therapy. The results demonstrated that modifications on the indazole scaffold significantly enhanced inhibitory potency, indicating the importance of structural diversity in drug design .
Case Study 2: Antimicrobial Evaluation
Research conducted on a range of indazole derivatives, including this compound, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead candidates for new antimicrobial agents.
Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Bromo-1H-indazole | Lacks carbonyl chloride but shares bromine | Moderate anticancer properties |
1H-Indazole-1-carbonyl chloride | Lacks bromine; contains carbonyl chloride | Limited activity |
5-Chloro-1H-indazole | Similar structure with chlorine instead of bromine | Potentially less reactive |
The unique combination of the bromine atom and carbonyl chloride group in this compound enhances its reactivity compared to similar compounds, making it a valuable candidate for further research.
Properties
Molecular Formula |
C8H4BrClN2O |
---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
5-bromoindazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-1-2-7-5(3-6)4-11-12(7)8(10)13/h1-4H |
InChI Key |
SUTKFKLBGQSXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2C(=O)Cl |
Origin of Product |
United States |
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